5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole
Overview
Description
5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of triazole, thiophene, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a triazole derivative, followed by its reaction with a thiophene-containing compound to form the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole has been explored for various scientific research applications, including:
Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules containing triazole, thiophene, and oxadiazole rings. Examples include:
Uniqueness
What sets 5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole apart is its specific combination of functional groups, which confer unique properties such as enhanced biological activity and potential for diverse applications. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS/c1-7-12-9(15-14-7)2-3-10-13-11(16-17-10)8-4-5-18-6-8/h4-6H,2-3H2,1H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWBRPBUJAOODK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCC2=NC(=NO2)C3=CSC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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